![molecular formula C8H5FN4 B1531490 6-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile CAS No. 2287332-45-8](/img/structure/B1531490.png)

6-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile

Übersicht

Beschreibung

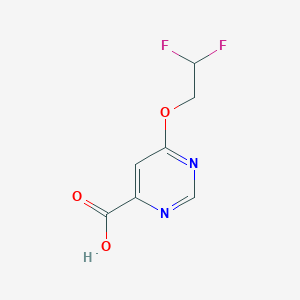

Benzotriazole is a heterocyclic compound with the chemical formula C6H5N3. Its five-membered ring contains three consecutive nitrogen atoms. This bicyclic compound may be viewed as fused rings of the aromatic compounds benzene and triazole . Imidazole is another five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

The synthesis of benzotriazole involves the reaction of o-phenylenediamine, sodium nitrite, and acetic acid . The synthesis of imidazole was first made by glyoxal and ammonia .Molecular Structure Analysis

Benzotriazole features two fused rings. Its five-membered ring can in principle exist as tautomers . Imidazole shows two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Chemical Reactions Analysis

Benzotriazole can form a stable coordination compound on a copper surface and behave as a corrosion inhibitor . Imidazole has become an important synthon in the development of new drugs .Physical And Chemical Properties Analysis

Benzotriazole is a white-to-light tan solid, highly soluble in water and other polar solvents . Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Wissenschaftliche Forschungsanwendungen

Heterocyclic Compounds and Biological Significance

6-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile belongs to the triazine class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their wide spectrum of biological activities. Triazine derivatives have been extensively studied and shown to exhibit potent pharmacological activities, including antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal properties. These findings suggest that the triazine nucleus, to which 6-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile is related, serves as a promising core moiety for the development of future drugs with diverse therapeutic applications (Verma, Sinha, & Bansal, 2019).

Triazole Derivatives and Patent Review

A patent review of novel triazole derivatives, which include the chemical class of 6-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile, highlighted the considerable interest in developing new drugs based on these compounds. Triazole derivatives are recognized for their diverse biological activities, which include anti-inflammatory, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, as well as activity against several neglected diseases. The review underscores the necessity of finding new, more efficient preparations for these triazoles that address current issues in green chemistry, energy saving, and sustainability, reflecting the ongoing challenge to combat new diseases and drug-resistant bacteria (Ferreira et al., 2013).

Advances in Synthesis and Application

Research in the field of triazole synthesis has led to significant advancements in the development of 1,2,3-triazole derivatives using eco-friendly procedures. These advancements are crucial for creating new drugs with minimal environmental impact. The synthesis of 1,2,3-triazoles, including derivatives like 6-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile, using copper-catalyzed azide-alkyne cycloadditions (CuAAC) based on eco-friendly procedures, highlights the industry's shift towards greener and more sustainable chemical processes. These methods offer numerous advantages, such as shorter reaction times, easier work-up, and higher yields, potentially paving the way for the industrial synthesis of new pharmaceuticals (de Souza et al., 2019).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

5-fluoro-3-methylbenzotriazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN4/c1-13-8-5(4-10)6(9)2-3-7(8)11-12-13/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQFINTXOBUWLHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2C#N)F)N=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Fluoro-1-methyl-1H-benzo[d][1,2,3]triazole-7-carbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4,5-Dihydrobenzo[F]Imidazo[5,1-D][1,2,5]Thiadiazepine-3-Carboxylate 6,6-Dioxide](/img/structure/B1531411.png)

![1-[1-(pent-4-en-1-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1531424.png)

![9lambda4-Thia-3-azabicyclo[4.2.1]nonan-9-one hydrochloride](/img/structure/B1531429.png)